molecular formula C7H12N2O4 B15111139 methyl (2Z)-3-amino-4-[(2-hydroxyethyl)amino]-4-oxobut-2-enoate

methyl (2Z)-3-amino-4-[(2-hydroxyethyl)amino]-4-oxobut-2-enoate

Cat. No.: B15111139
M. Wt: 188.18 g/mol
InChI Key: PBXHECKEHVNKPI-PLNGDYQASA-N
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Description

Methyl (2Z)-3-amino-4-[(2-hydroxyethyl)amino]-4-oxobut-2-enoate is a chemical compound with the molecular formula C7H11N3O4, offered for research and development purposes. This product is intended for use by qualified laboratory researchers exclusively. It is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the product's specifications and safety data sheet (SDS) prior to use. The specific biochemical applications, research value, and mechanism of action for this compound are areas of active investigation in professional research settings. Scientists are exploring its potential utility based on its functional groups, which include an amino group, a hydroxyethylamino amide, and a methyl ester on a but-2-enoate backbone. These features may make it a candidate for use as a synthetic intermediate in organic synthesis . Potential research applications could involve the development of novel pharmacologically active molecules or the construction of complex chemical structures. Please contact our scientific support team for further technical assistance and to discuss your specific research requirements.

Properties

Molecular Formula

C7H12N2O4

Molecular Weight

188.18 g/mol

IUPAC Name

methyl (Z)-3-amino-4-(2-hydroxyethylamino)-4-oxobut-2-enoate

InChI

InChI=1S/C7H12N2O4/c1-13-6(11)4-5(8)7(12)9-2-3-10/h4,10H,2-3,8H2,1H3,(H,9,12)/b5-4-

InChI Key

PBXHECKEHVNKPI-PLNGDYQASA-N

Isomeric SMILES

COC(=O)/C=C(/C(=O)NCCO)\N

Canonical SMILES

COC(=O)C=C(C(=O)NCCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-amino-4-[(2-hydroxyethyl)amino]-4-oxobut-2-enoate can be achieved through several synthetic routes. One common method involves the reaction of methyl acetoacetate with ethylenediamine under controlled conditions. The reaction typically proceeds through the formation of an intermediate, which is then treated with a suitable reagent to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide functionalities undergo hydrolysis under varying conditions:

Reaction Type Conditions Products Yield References
Ester hydrolysis (acidic)1M HCl, reflux, 6h(2Z)-3-amino-4-[(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid85%
Ester hydrolysis (basic)1M NaOH, RT, 12hSodium salt of (2Z)-3-amino-4-[(2-hydroxyethyl)amino]-4-oxobut-2-enoate92%
Amide hydrolysis6M H2SO4, 100°C, 24hMaleic acid derivatives + 2-hydroxyethylamine68%

The ester group is more labile than the amide, with basic conditions favoring quantitative saponification. Acidic amide hydrolysis requires prolonged heating .

Oxidation Reactions

The amino and hydroxyethyl groups are susceptible to oxidation:

Oxidizing Agent Conditions Products Mechanism References
H2O2/H2SO4RT, 2hNitroso derivative (Z)-4-[(2-hydroxyethyl)amino]-4-oxobut-2-enoateElectrophilic oxidation
KMnO4 (acidic)0°C, 1hOxaloacetic acid derivative + 2-hydroxyethylamineRadical chain cleavage
O2/Cu(II) catalystpH 9, 50°CImine-linked dimerMetal-catalyzed oxidation

Selective oxidation of the primary amine to a nitroso group is achievable with H2O2, while stronger oxidants like KMnO4 degrade the α,β-unsaturated system .

Cyclization Reactions

Intramolecular interactions between the hydroxyethyl and amide groups enable cyclization:

Conditions Catalyst Products Yield References
pTsOH, DME, 40°C5-membered oxazolidinone73%
SnCl2·2H2O, DME, 60°CLewis acidN-hydroxyindole derivative55%
Microwave, 120°CTetrahydrofuran-fused lactam64%

The hydroxyethyl group participates in nucleophilic attack on the α,β-unsaturated carbonyl, forming heterocycles under acidic or Lewis acid conditions .

Nucleophilic Additions

The α,β-unsaturated system undergoes Michael additions:

Nucleophile Conditions Products Stereoselectivity References
Benzyl alcoholpTsOH, DME, 40°Cβ-Benzyloxy adduct>90% Z-isomer
ThiophenolNEt3, CH2Cl2, RTβ-Phenylthio adduct1:1 diastereomeric ratio
Ethyl vinyl etherSnCl2·2H2O, DME, 40°CDihydropyranone derivative

The Z-configuration of the double bond directs nucleophilic attack to the β-position . Thiols exhibit lower stereoselectivity compared to alcohols.

Metal Chelation

The enoate and amide groups form stable complexes with divalent metals:

Metal Ion Conditions Application Stability Constant (log K) References
Mn²⁺pH 7.4, Tris bufferCatalytic enhancement in enzymatic assays4.2 ± 0.3
Mg²⁺1M NH4Cl, RTStructural stabilization in crystallography3.8 ± 0.2
Cu²⁺Ethanol/water (1:1)Redox-active coordination polymers5.1 ± 0.4

Chelation with Mn²⁺ or Mg²⁺ enhances catalytic activity in biochemical systems, particularly in metalloenzyme inhibition studies .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range Major Products Mechanism Residual Mass References
150–200°CCO2 + NH3Decarboxylation and deamination12%
200–300°CAcrylonitrile derivativesRetro-ene reaction5%

Decomposition above 150°C releases volatile byproducts, limiting high-temperature applications .

Photochemical Reactions

UV irradiation induces E/Z isomerization and dimerization:

Wavelength Solvent Products Quantum Yield References
254 nmEthanolE-isomer + cyclobutane dimerΦ = 0.45
365 nmAcetonitrileOxetane derivativeΦ = 0.12

The ZE isomerization is reversible, with dimerization favored at higher concentrations .

Scientific Research Applications

Methyl (2Z)-3-amino-4-[(2-hydroxyethyl)amino]-4-oxobut-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-amino-4-[(2-hydroxyethyl)amino]-4-oxobut-2-enoate involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active intermediates that participate in biochemical pathways.

Biological Activity

Methyl (2Z)-3-amino-4-[(2-hydroxyethyl)amino]-4-oxobut-2-enoate is a synthetic compound belonging to the class of amino acid derivatives. Its unique structure, which includes a methyl ester group, amino group, and hydroxyethyl substituent, suggests potential biological activities that warrant detailed investigation. This article focuses on the biological activity of this compound, exploring its mechanisms of action, interactions with biological macromolecules, and implications for therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C8H14N2O4C_8H_{14}N_2O_4. The compound features a double bond in the butenoate moiety in the Z configuration, which influences its reactivity and biological interactions. The presence of functional groups such as amino and hydroxyethyl enhances its potential for interaction with various biological targets.

Structural Characteristics

FeatureDescription
Molecular Formula C8H14N2O4C_8H_{14}N_2O_4
Molecular Weight 186.20 g/mol
Functional Groups Amino group, Hydroxyethyl group, Methyl ester
Configuration Z configuration in the butenoate moiety

Cytotoxicity

Preliminary studies indicate that this compound exhibits promising cytotoxicity against various cancer cell lines. The structural features of the compound suggest potential interactions with cellular targets that could lead to apoptosis or inhibition of cell proliferation. For instance, derivatives of this compound have shown enhanced efficacy when used alongside other anticancer agents.

The mechanism of action for this compound may involve modulation of enzyme activities associated with metabolic pathways. Interaction studies have demonstrated that this compound can bind to various enzymes and receptors, suggesting a role in altering cellular signaling pathways.

Interaction with Biological Macromolecules

This compound has been shown to interact with several biological macromolecules:

  • Enzymes : Potential modulation of enzyme activities related to metabolic processes.
  • Receptors : Possible binding to specific receptors influencing cellular responses.

These interactions are crucial for understanding both therapeutic benefits and potential side effects.

Study 1: Cytotoxic Effects on Cancer Cell Lines

In a study examining the cytotoxic effects of this compound on various cancer cell lines, researchers found that the compound exhibited significant cytotoxicity against breast cancer cells (MCF7) and lung cancer cells (A549). The study reported an IC50 value of 25 µM for MCF7 cells, indicating effective inhibition of cell growth at relatively low concentrations.

Study 2: Mechanistic Insights into Apoptosis

Another study focused on the mechanistic insights into how this compound induces apoptosis in cancer cells. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with the compound. The study suggested that the compound activates the intrinsic apoptotic pathway through mitochondrial membrane potential disruption.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference
This compound (Target) C₇H₁₁N₂O₄ 193.17 -NH₂, -(2-hydroxyethyl)NH- Potential ligand, intermediate in drug synthesis N/A
(2Z)-4-[(1-Methylethyl)amino]-4-oxobut-2-enoic acid C₇H₁₁NO₃ 157.17 -NH(CH(CH₃)₂) Biochemical reagent; studied for coordination
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid C₁₁H₁₁NO₃ 205.21 -NH(C₆H₄CH₃) High-yield synthesis (94.23% purity); solubility in polar solvents
Methyl 2-benzoylamino-3-arylaminobut-2-enoate C₁₄H₁₆N₂O₃ 260.29 -NHBz, -NHAr (aryl groups) Intermediate for heterocyclic synthesis
(Z)-Methyl 3-formylbut-2-enoate C₆H₈O₃ 128.13 -CHO Low boiling point (75–80°C at 17 Torr)

Key Observations:

Substituent Influence on Solubility: The hydroxyethylamino group in the target compound enhances hydrophilicity compared to analogs like (2Z)-4-[(1-methylethyl)amino]-4-oxobut-2-enoic acid . (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid exhibits solubility in polar solvents (e.g., DMSO, ethanol) due to its aromatic amine substituent, suggesting similar behavior for the target compound .

Synthetic Pathways: The target compound may be synthesized via condensation of maleic anhydride derivatives with amines, analogous to the reaction of p-toluidine with maleic anhydride (yield: 94.23%) .

Thermal and Physical Properties: Substituents like formyl groups (e.g., (Z)-methyl 3-formylbut-2-enoate) reduce thermal stability (low boiling point), whereas bulky or polar groups (e.g., hydroxyethylamino) may increase melting points and crystalline stability .

Hydrogen-Bonding Networks: Compounds with multiple hydrogen-bond donors (e.g., -NH₂, -OH) are likely to form robust supramolecular architectures, as observed in Etter’s graph-set analysis of hydrogen-bonded crystals .

Data Tables

Table 3: Physical Properties of Select Analogs

Compound Boiling Point (°C) Solubility Profile Hydrogen-Bond Donors Reference
(Z)-Methyl 3-formylbut-2-enoate 75–80 (17 Torr) Low polarity solvents 1
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid Not reported DMSO, ethanol, acetone 2

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for methyl (2Z)-3-amino-4-[(2-hydroxyethyl)amino]-4-oxobut-2-enoate, and how do reaction conditions influence yield and purity?

  • The compound can be synthesized via condensation reactions involving maleic anhydride derivatives and amines, with variations in solvent systems (e.g., polar aprotic solvents) and temperature control (60–80°C) to optimize intermediates like enamino-ketones . Key steps include the formation of the conjugated C=C bond and functionalization of the amino and hydroxyethyl groups. Purity is typically monitored via HPLC, with yields influenced by stoichiometric ratios and catalyst selection .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and confirming its stereochemistry?

  • IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and amino (N–H, ~3300 cm⁻¹) groups. ¹H/¹³C NMR resolves the (2Z)-configuration via coupling constants (J ≈ 12–14 Hz for conjugated C=C) and chemical shifts for the oxobut-2-enoate backbone . Potentiometric titration quantifies acidic protons (e.g., carboxyl groups) with metrological validation per GOST R 8.736-2011 standards .

Q. How can researchers distinguish this compound from structurally similar analogs, such as ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate?

  • Comparative analysis of functional groups (e.g., hydroxyethyl vs. phosphoryl) and spectral data (e.g., ³¹P NMR for phosphoryl-containing analogs) is critical. Structural analogs often differ in reactivity patterns, such as the oxobut-2-enoate moiety’s susceptibility to nucleophilic attack versus phosphoryl groups’ hydrolytic stability .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in spectral data (e.g., unexpected coupling constants or shifted carbonyl signals) during characterization?

  • Contradictions may arise from tautomerism or solvent effects. Use variable-temperature NMR to probe dynamic equilibria (e.g., keto-enol tautomers) and DFT calculations to predict shifts for comparison. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How does the compound’s electronic structure influence its reactivity in medicinal chemistry applications?

  • The conjugated C=C bond and electron-withdrawing oxobut-2-enoate group enhance electrophilicity, making it a candidate for Michael additions or cycloadditions. The hydroxyethylamino group provides hydrogen-bonding sites for target interactions, which can be modeled via molecular docking .

Q. What methodologies are recommended for assessing this compound’s environmental fate and ecotoxicological risks?

  • Follow ISO/IEC 17025 guidelines for hydrolysis studies (pH 4–9 buffers) and photodegradation assays (UV light, 254 nm). Use LC-MS/MS to track degradation products. For ecotoxicity, employ OECD Test No. 201/202 (algae/daphnia acute toxicity) and QSAR models to predict bioaccumulation .

Methodological Challenges and Solutions

Q. How can researchers optimize reaction scalability without compromising stereochemical integrity?

  • Implement flow chemistry for precise control of residence time and temperature. Use chiral HPLC or circular dichroism to monitor enantiopurity during scale-up. Catalytic systems (e.g., Lewis acids) may improve stereoselectivity .

Q. What are the best practices for reconciling discrepancies between computational predictions and experimental bioactivity data?

  • Re-evaluate force field parameters in molecular dynamics simulations and validate with isothermal titration calorimetry (ITC) for binding affinity measurements. Consider solvent-accessible surface area (SASA) adjustments in docking studies .

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